

In-Depth Technical Guide on the Spectroscopic Data of Novel Azahexacyclo Compounds

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Compound of Interest

Compound Name: (1R,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of a novel series of azahexacyclic cage-like hybrid heterocycles. The information presented is based on the findings reported by Raju, S.K., et al. in their 2019 publication in *Molecules*, titled "Design, Synthesis and In Vitro Mechanistic Investigation of Novel Hexacyclic Cage-Like Hybrid Heterocycles."

Core Spectroscopic Data

The synthesized azahexacyclic compounds (referred to as 4a-k in the source literature) were extensively characterized using various spectroscopic techniques. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a clear comparison across the series.

Infrared (IR) Spectroscopy Data

The IR spectra were recorded using KBr pellets, and the absorption bands are reported in wavenumbers (cm^{-1}). The spectra confirm the presence of key functional groups in the

azahexacyclic framework.

Compound	ν (N-H/O-H) (cm^{-1})	ν (C=O) (cm^{-1})	ν (C=C) (cm^{-1})
4a	3410	1712, 1688	1605
4b	3415	1715, 1690	1610
4c	3420	1710, 1685	1600
4d	3405	1718, 1692	1612
4e	3412	1714, 1689	1608
4f	3418	1716, 1691	1615
4g	3408	1711, 1687	1604
4h	3422	1713, 1686	1607
4i	3414	1717, 1693	1611
4j	3411	1710, 1684	1602
4k	3416	1715, 1690	1609

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded in DMSO- d_6 . Chemical shifts (δ) are reported in parts per million (ppm). For brevity, representative data for compound 4b is provided.

Compound 4b: ^1H NMR (500 MHz, DMSO- d_6)

δ (ppm)	Multiplicity	Integration	Assignment
10.15	s	1H	N-H
9.45	s	1H	O-H
8.20-7.10	m	16H	Ar-H
5.10	d, J=8.5 Hz	1H	CH
4.80	d, J=8.5 Hz	1H	CH
4.50	t, J=7.0 Hz	1H	CH
3.85	s	6H	2 x OCH ₃
3.20-3.00	m	2H	CH ₂

Compound 4b: ¹³C NMR (125 MHz, DMSO-d₆)

δ (ppm)	Assignment
195.0	C=O
178.0	C=O
158.0-120.0	Ar-C
75.0	C
70.0	C
65.0	CH
60.0	CH
55.0	OCH ₃
50.0	CH
35.0	CH ₂

Mass Spectrometry (MS) Data

The mass spectra were recorded using Electrospray Ionization (ESI-MS).

Compound	Molecular Formula	Calculated [M+H] ⁺	Found [M+H] ⁺
4a	C ₄₅ H ₃₅ N ₃ O ₅	706.25	706.3
4b	C ₄₇ H ₃₉ N ₃ O ₇	766.28	766.4
4c	C ₄₇ H ₃₉ N ₃ O ₅	734.29	734.5
4d	C ₄₅ H ₃₃ Cl ₂ N ₃ O ₅	774.17	774.2
4e	C ₄₅ H ₃₄ FN ₃ O ₅	724.25	724.3
4f	C ₄₅ H ₃₄ BrN ₃ O ₅	808.16	808.2
4g	C ₄₇ H ₃₉ N ₃ O ₅	734.29	734.4
4h	C ₄₅ H ₃₄ N ₄ O ₇	751.24	751.3
4i	C ₄₃ H ₃₃ N ₃ O ₅ S	736.21	736.3
4j	C ₄₃ H ₃₃ N ₃ O ₆	720.24	720.4
4k	C ₄₉ H ₄₃ N ₃ O ₅	762.32	762.5

Experimental Protocols

The synthesis of the novel azahexacyclic cage-like hybrid heterocycles was achieved through a [3+2] cycloaddition reaction.

General Synthesis Procedure

An equimolar mixture of the appropriate functionalized dipolarophile (N-unsubstituted 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone, 1a-k), acenaphthenequinone (2), and tyrosine (3) was prepared in 10 mL of methanol. The reaction mixture was heated in an oil bath at 70 °C with constant stirring. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting solid product was collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure azahexacyclic compound.

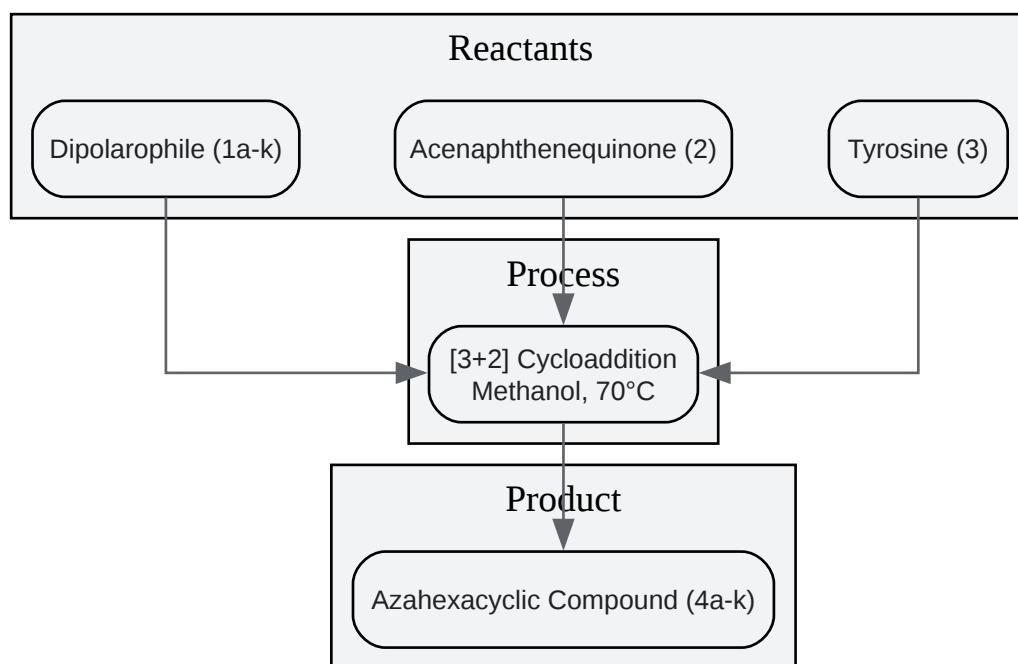
Spectroscopic Characterization Methods

- Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer Spectrum RX-I FT-IR spectrometer using KBr pellets.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a JEOL ECP-500 spectrometer at 500 MHz and 125 MHz, respectively. DMSO- d_6 was used as the solvent, and chemical shifts are reported relative to Tetramethylsilane (TMS).
- Mass Spectrometry (MS): Mass spectra were obtained on a JEOL JMS-DX 303 spectrometer using the Electrospray Ionization (ESI) technique.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the formation of the azahexacyclic cage-like hybrid heterocycles.

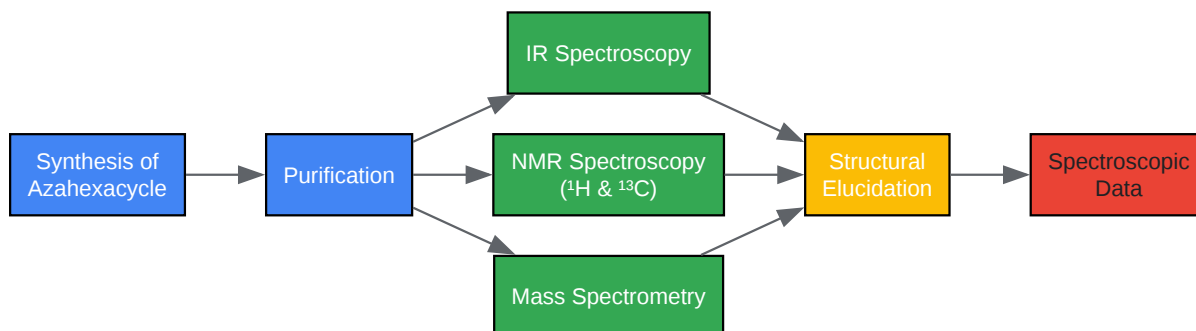


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Caption: General synthesis scheme for the azahexacyclic compounds.

Logical Relationship of Characterization

This diagram outlines the logical flow of the characterization process for the synthesized compounds.



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Caption: Workflow for the characterization of the azahexacyclic compounds.

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